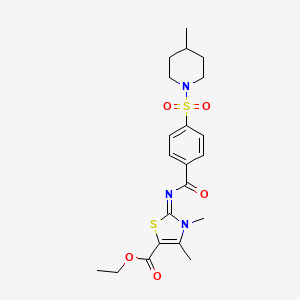
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone is a chemical compound that belongs to the quinoxaline family. It has been studied extensively for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, including acetylcholine and dopamine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone are primarily related to its inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of acetylcholine and dopamine, which can have therapeutic benefits in the treatment of neurological disorders. However, the compound also has potential toxic effects and should be used with caution in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone in laboratory experiments is its potency as an inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a useful tool for studying the role of these enzymes in the central nervous system. However, the compound also has potential toxic effects and should be used with caution in laboratory experiments. It is important to carefully control the concentration of the compound and to monitor its effects on cell viability and other physiological parameters.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone. One area of interest is the development of new therapeutic agents for the treatment of neurological disorders. The compound's ability to inhibit acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase makes it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another area of interest is the study of the compound's effects on other enzymes and physiological systems. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research applications.
Synthesemethoden
The synthesis of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone involves the reaction of 2-chloroethyl ethyl ether with 8-fluoro-4-methylquinoxaline-2,3-dione in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone has been used extensively in scientific research applications. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the central nervous system and are involved in the regulation of neurotransmitter levels. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c1-14-5-6-15(10(16)7-12)11-8(13)3-2-4-9(11)14/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGLJZAWWHZRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC=C2F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)


![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)




![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)